N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a difluorophenyl ring and a dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and sulfonamide groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
- N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
Comparison: this compound is unique due to the specific positioning of the difluoro groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. The presence of the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-11-5-6-12(15)13(16)8-11/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHARGEQCVSYZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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